(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-acetylsulfanyl-3-hexadecoxypropanol with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfanyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the acetyl group.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.
Scientific Research Applications
(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: shares similarities with other organophosphate compounds, such as phosphatidylcholine and phosphatidylethanolamine.
Zwitterions: Compounds like betaine and sulfamic acid also contain both positive and negative charges, similar to this compound.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from research to industrial use.
Properties
IUPAC Name |
(2-acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZOKNKENLFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO6PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.